molecular formula C8H5FN2O2 B11910145 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B11910145
M. Wt: 180.14 g/mol
InChI Key: GKOUATLXUKRJMX-UHFFFAOYSA-N
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Description

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1356145-02-2) is a fluorinated heterocyclic compound serving as a versatile building block in medicinal chemistry and materials science research. This compound features a pyrazolopyridine core, a privileged structure in drug discovery, functionalized with both a carboxylic acid and a fluorine atom, providing two distinct sites for chemical modification and derivatization . The molecular formula is C8H5FN2O2, with a molecular weight of 180.136 g/mol . Researchers value this scaffold for developing new molecular entities; related pyrazolopyridine and pyrazolopyrimidine compounds are extensively investigated for their biological activities and have been identified as key intermediates in the synthesis of potent kinase inhibitors for oncology research . Furthermore, the fused pyrazolo[1,5-a]pyridine structure is of significant interest in the development of advanced materials, including fluorophores and optical materials, due to its tunable photophysical properties . The carboxylic acid group allows for easy conjugation or further transformation into amides and esters, while the fluorine atom can influence electronic properties, metabolic stability, and bioavailability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-4-11-5(1-2-10-11)3-6(7)8(12)13/h1-4H,(H,12,13)

InChI Key

GKOUATLXUKRJMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Acid-Derived Reactions

The carboxylic acid group (-COOH) at position 5 participates in standard acid reactions:

  • Esterification : Conversion to esters via reaction with alcohols or alkylating agents (e.g., alkyl halides in the presence of bases).

  • Amidation : Formation of amides by reacting with amines under coupling conditions (e.g., EDC/HOBt).

  • Decarboxylation : Potential loss of CO₂ under thermal or catalytic conditions, though this is less common in stable heterocycles.

Fluorine-Related Reactions

The fluorine atom at position 6 influences electrophilic aromatic substitution due to its electron-withdrawing nature. Reactions include:

  • Nucleophilic aromatic substitution : Substitution of fluorine with nucleophiles (e.g., hydroxide, amines) under high-temperature or catalytic conditions.

  • Cross-coupling reactions : Potential participation in Suzuki/Miyaura or Buchwald-Hartwig reactions if activated.

Core Heterocycle Reactions

The pyrazolo[1,5-a]pyridine system can undergo:

  • C–H activation : Palladium-catalyzed arylation at positions 3 or 7, as observed in analogous pyrazolo[1,5-a]pyridines .

  • Electrophilic substitution : Introduction of groups like halogens or nitro groups at reactive positions.

  • Cycloaddition reactions : Potential participation in dipolar or Diels-Alder reactions due to aromatic electron deficiency.

Acid-Derived Reactions

Reaction TypeConditionsProducts
EsterificationAlkyl halide, base (e.g., NaOH)Alkyl esters
AmidationAmine, coupling reagent (e.g., EDC)Amides

Fluorine Substitution

Reaction TypeConditionsProducts
Nucleophilic substitutionHeat, nucleophile (e.g., NH₃)Substituted pyrazolo-pyridine

C–H Activation (Arylation)

Reaction TypeConditionsProducts
Palladium-catalyzed arylationCsF or Ag₂CO₃, aryl iodide3- or 7-arylated derivatives

Acid Activation

The carboxylic acid group can be activated via:

  • Intermediate formation : Generation of acyl chlorides (e.g., using PCl₃) for subsequent coupling.

  • Base-assisted deprotonation : Facilitates nucleophilic attack in esterification/amidation.

Fluorine Substitution

The fluorine atom’s high electronegativity activates adjacent positions for nucleophilic attack. For example, in pyrazolo[1,5-a]pyridines, fluorine substitution is favored under SₙAr conditions .

C–H Activation

Palladium-catalyzed arylation proceeds via oxidative addition of the aryl iodide, followed by C–H activation and reductive elimination, yielding arylated products .

Challenges and Considerations

  • Regioselectivity : Arylation at positions 3/7 requires precise control via additives (e.g., CsF vs. Ag₂CO₃) .

  • Stability : Fluorine’s electron-withdrawing effect may destabilize intermediates in substitution reactions.

  • Scalability : Multi-step syntheses often require optimization to minimize by-products (e.g., triazolo derivatives) .

Scientific Research Applications

Neurodegenerative Diseases

One prominent application of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The compound acts as a selective inhibitor of microtubule affinity-regulating kinase (MARK), which is implicated in the pathogenesis of Alzheimer's. Inhibition of MARK has been shown to enhance microtubule stability and reduce tau hyperphosphorylation, thus potentially slowing the progression of neurodegeneration .

Cancer Therapy

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit promising anticancer properties. For instance, a study identified this compound as an effective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival. The compound showed significant inhibition of tumor growth in xenograft models and was effective against various human tumor cell lines .

Enzyme Inhibition

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases. For example, it has been shown to selectively inhibit p110α, a subunit of PI3K, leading to decreased phosphorylation of Akt/PKB, a downstream effector in the PI3K signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of the pyrazolo ring through cyclization reactions.
  • Introduction of the fluorine atom at the 6-position using fluorinating agents.
  • Carboxylation at the 5-position to yield the final carboxylic acid derivative.

Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

While primarily noted for its anticancer properties, studies have also explored the antimicrobial potential of compounds related to this compound. However, initial evaluations indicated limited antibacterial and antifungal activity against selected pathogens .

Liquid Crystal Properties

Interestingly, some derivatives have shown favorable liquid crystalline properties, which may have implications for materials science applications beyond pharmacology . This dual functionality highlights the versatility of pyrazolo[1,5-a]pyridine compounds.

Case Studies and Data Tables

Application AreaSpecific Use CaseKey Findings
Neurodegenerative DiseasesAlzheimer's treatment via MARK inhibitionEnhanced microtubule stability; reduced tau phosphorylation
Cancer TherapyPI3K pathway inhibitionSignificant tumor growth inhibition in xenograft models
Antimicrobial ActivityEvaluation against bacterial strainsLimited activity observed
Material ScienceLiquid crystalline propertiesExhibited favorable mesomorphic behaviors

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins .

Comparison with Similar Compounds

Halogenated Pyrazolo[1,5-a]pyridine Derivatives

The fluorine substituent at the 6-position distinguishes the target compound from other halogenated analogs. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid 6-F, 5-COOH C₈H₅FN₂O₂ Metal coordination, precursor for amidation
3-Bromo-H-pyrazolo[1,5-a]pyridine-5-carboxylic acid 3-Br, 5-COOH C₇H₄BrN₂O₂ Potential halogen bonding in drug design
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid 6-F, 3-COOH C₈H₅FN₂O₂ Structural isomer; altered reactivity profile
3-Chloro-H-pyrazolo[1,5-a]pyridine-5-carboxylic acid 3-Cl, 5-COOH C₇H₄ClN₂O₂ Similar to bromo analog but smaller halogen

Key Observations :

  • Positional Effects: Fluorine at the 6-position (vs.
  • Halogen Type : Bromine and chlorine at the 3-position may improve halogen bonding in protein-ligand interactions but increase molecular weight and lipophilicity compared to fluorine .

Heterocyclic Variants with Carboxylic Acid Groups

Structural analogs with different heterocyclic cores exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Features Applications Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine Dual N/O donor for metal complexes Catalyst ligands, anticancer agents
Imidazo[1,5-a]pyridine-5-carboxylic acid Imidazo[1,5-a]pyridine Higher basicity due to imidazole nitrogen Kinase inhibitors, G-protein targets
Thiazolo[4,5-b]pyridine-5-carboxylic acid Thiazolo[4,5-b]pyridine Sulfur-containing core enhances polarity Antimicrobial, antiproliferative

Key Observations :

  • Core Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives show broader metal-coordination capabilities due to additional pyrimidine nitrogen atoms .
  • Bioactivity: Thiazolo[4,5-b]pyridines exhibit notable antimicrobial activity, likely due to sulfur’s electronegativity .

Functional Group Modifications

Derivatization of the carboxylic acid group significantly alters properties:

Compound Name Functional Group Key Properties Reference
Pyrazolo[1,5-a]pyridine-5-carboxamide 5-CONHR (amide) Enhanced bioavailability, drug candidates
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate 5-COOCH₃ (ester) Increased lipophilicity for CNS penetration
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid 3-CHO, 5-COOH Bifunctional for further derivatization

Key Observations :

  • Amidation : Improves solubility and target affinity, as seen in pyrazolo[1,5-a]pyridine-3-carboxamide libraries .

Biological Activity

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activity, particularly as a selective inhibitor of phosphoinositide 3-kinase (PI3K) and its implications in cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C8_8H6_6FN3_3O2_2
  • Molecular Weight : 195.15 g/mol
  • CAS Number : 66980674

The presence of a fluorine atom and a carboxylic acid group in its structure contributes to its biological activity by influencing its interaction with various biological targets.

The primary mechanism of action for this compound is through the inhibition of the PI3K pathway. This pathway is crucial for cellular processes such as proliferation, survival, and metabolism. Inhibition of PI3K can lead to reduced phosphorylation of downstream targets like Akt, which is often overactivated in cancer cells.

Key Findings:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by targeting the PI3K/Akt signaling pathway. For instance, it demonstrated significant tumor growth inhibition in xenograft models involving human tumor cell lines .
  • Selectivity : The compound exhibits selectivity towards the p110α isoform of PI3K, which is important for minimizing side effects associated with broader PI3K inhibition .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyridines has revealed that specific substitutions can enhance biological activity. For example:

  • Substituents at the 2 and 5 positions on the phenyl ring were found to be crucial for maintaining selectivity towards p110α .
  • The introduction of electron-withdrawing groups at strategic positions improved potency against cancer cell lines .

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vivo Studies : In a study involving xenograft models, treatment with this compound resulted in significant tumor shrinkage compared to control groups. The mechanism was linked to decreased levels of phosphorylated Akt .
  • Cell Line Testing : In vitro assays using Caco-2 colorectal and PC3 prostate adenocarcinoma cells showed that the compound effectively inhibited cell growth with IC50 values in the micromolar range .

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
PI3K InhibitionSelective inhibition of p110α isoform
Tumor Growth InhibitionNotable efficacy in xenograft models
IC50 ValuesLow micromolar range against specific cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridine and fluorinated precursors. For example, 5-aminopyrazole derivatives (e.g., 5-aminopyrazole) can react with fluorinated carbonyl intermediates under acid catalysis to form the pyrazolo[1,5-a]pyridine core. Key intermediates, such as methyl esters or ethyl carboxylates, are often characterized using HRMS (high-resolution mass spectrometry) and elemental analysis to confirm purity and structure . For instance, HRMS data (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) and elemental analysis (e.g., C: 61.65% calc vs. 61.78% found) are critical for validation .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : The compound should be stored in anhydrous conditions at room temperature, sealed under inert gas (e.g., nitrogen). Derivatives like methyl esters (e.g., methyl pyrazolo[1,5-a]pyridine-5-carboxylate) are hygroscopic and prone to hydrolysis; thus, desiccants like silica gel are recommended. Stability can be monitored via periodic HPLC or TLC to detect degradation products .

Q. What analytical techniques are most reliable for resolving contradictions in elemental analysis data?

  • Methodological Answer : Discrepancies between calculated and observed elemental composition (e.g., C, H, N percentages) can arise from impurities or incomplete reactions. Combined use of HRMS and NMR (1H/13C) is recommended: HRMS confirms molecular weight with <5 ppm error, while NMR identifies structural inconsistencies (e.g., unexpected proton environments). For example, a 0.3% deviation in nitrogen content (27.65% calc vs. 27.45% found) may require recrystallization or column chromatography .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyridine core?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitution at position 5 or 6. Computational studies (e.g., DFT) can map charge distribution, while X-ray crystallography (as seen in ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate structures) reveals bond-length alterations (e.g., C–F vs. C–H bonds). Experimental validation via Hammett constants or reaction kinetics with nucleophiles (e.g., amines) quantifies this effect .

Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyridine scaffold?

  • Methodological Answer : Regioselective functionalization at position 7 can be achieved using directed ortho-metalation (DoM) with lithium bases (e.g., LDA) or palladium-catalyzed couplings. For example, decarboxylative coupling of 5-carboxylic acid derivatives with aryl halides under Pd(OAc)2/xantphos catalysis yields 2-substituted analogs. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically influence selectivity .

Q. How can researchers correlate structural modifications of this compound with biological activity?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies involve synthesizing analogs (e.g., replacing fluorine with Cl, Br) and testing against target enzymes (e.g., kinases). In silico docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays (e.g., IC50 measurements) validate inhibitory potency. For instance, 6-chloro analogs (CAS: 876379-75-8) show enhanced activity in anticancer screens, suggesting halogen size impacts target interactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include controlling exothermic reactions (e.g., fluorination steps) and purifying polar intermediates. Flow chemistry enables safer handling of hazardous reagents (e.g., HF derivatives), while SPE (solid-phase extraction) or recrystallization in ethanol/water mixtures improves yield. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .

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